molecular formula C4H20FNO4 B103119 Tetramethylammonium fluoride tetrahydrate CAS No. 17787-40-5

Tetramethylammonium fluoride tetrahydrate

Cat. No. B103119
CAS RN: 17787-40-5
M. Wt: 165.2 g/mol
InChI Key: HQFTZNVQVRRDLN-UHFFFAOYSA-M
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Description

Tetramethylammonium fluoride tetrahydrate (TMAF) is a quaternary ammonium salt . It is commonly used as a weak base and a source of fluoride ions in various organic reactions, including nucleophilic substitution, functional group deprotection, and ring-opening polymerization .


Synthesis Analysis

Historically, there have been two main approaches to prepare tetramethylammonium fluoride: hydrofluoric acid neutralization of tetramethylammonium hydroxide, and salt metathesis between different ammonium salts and inorganic fluoride sources, such as KF or CsF .


Molecular Structure Analysis

The crystal structure of Tetramethylammonium fluoride tetrahydrate is tetragonal, space group I 4 1 / a with a =10.853 and c =8.065 Å at −26°C . It has a hydrogen-bounded ionic/water framework composed of four-coordinated fluoride ions and three-coordinated water molecules .


Chemical Reactions Analysis

TMAF is employed as a reactant for homocoupling of aryl halides via a palladium-catalyzed mechanism, in cross-coupling reactions with alkenylsilanols, and in fluorination of dichloronitrobenzene .


Physical And Chemical Properties Analysis

Tetramethylammonium fluoride tetrahydrate is a hygroscopic white solid . It is a source of “naked fluoride": fluoride ions not complexed with a metal atom . Its melting point is 39-42 °C (lit.) .

Scientific Research Applications

Synthesis of Fluorinated Organic Compounds

TMAF·4H2O is widely used in the synthesis of fluorinated organic compounds. Its role as a nucleophilic fluoride source is crucial in C-F bond-forming reactions . These reactions are fundamental in creating compounds with enhanced biological activity, stability, and selectivity, which are highly sought after in pharmaceuticals and agrochemicals.

Catalyst in Organic Reactions

As a catalyst, TMAF·4H2O facilitates various organic transformations. It is particularly effective in homocoupling of aryl halides via a palladium-catalyzed mechanism . This application is significant in the field of organic synthesis, where the creation of complex molecules is often required.

Base for Organic Synthesis

TMAF·4H2O serves as a strong base in organic synthesis. It can induce selective methylation and other base-driven reactions . The ability to act as a base expands its utility in synthesizing a wide range of organic molecules, making it a versatile reagent in chemical research.

Fluorination Agent

The compound is employed in the fluorination of dichloronitrobenzene , a reaction important for introducing fluorine atoms into aromatic compounds. This process is essential for the development of materials with unique properties, such as increased resistance to degradation and novel electronic characteristics.

Hydrogen Sulfide Absorption

In environmental applications, TMAF·4H2O is used as a reversible absorbing agent for hydrogen sulfide in the liquid state . This property is particularly useful in processes where the removal of hydrogen sulfide is necessary to prevent corrosion and toxicity.

Radiolabeling in Medical Imaging

TMAF·4H2O has applications in medical imaging, specifically in [18F]-radiolabeling . This technique is used to create imaging agents for positron emission tomography (PET), providing non-invasive ways to monitor biological processes and diagnose diseases.

Safety And Hazards

Tetramethylammonium fluoride tetrahydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Tetramethylammonium fluoride tetrahydrate has been used for the large-scale preparation of a challenging 4-fluorothiazole . It is procured on a large scale and rigorously dried by distillation with isopropyl alcohol and then dimethylformamide at elevated temperature . This indicates its potential for large-scale industrial applications.

properties

IUPAC Name

tetramethylazanium;fluoride;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.FH.4H2O/c1-5(2,3)4;;;;;/h1-4H3;1H;4*1H2/q+1;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFTZNVQVRRDLN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.O.O.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369104
Record name Tetramethylammonium fluoride tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylammonium fluoride tetrahydrate

CAS RN

17787-40-5, 373-68-2
Record name Tetramethylammonium fluoride tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium fluoride tetrahydrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Tetramethylammonium fluoride tetrahydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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